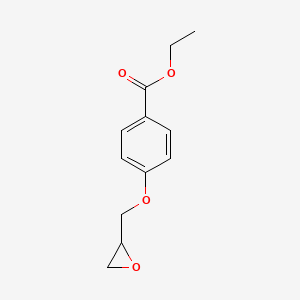
Ethyl 4-(oxiran-2-ylmethoxy)benzoate
Descripción general
Descripción
Ethyl 4-(oxiran-2-ylmethoxy)benzoate is a chemical compound. It is also known as ethyl 3-[(oxiran-2-yl)methoxy]benzoate . The compound has a molecular weight of 222.24 .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, compounds 4-(oxiran-2-ylmethoxy)benzoic acid and 4-acetoxybenzoic acid were synthesized by a new synthetic route and studied by X-ray crystallography . Another study reported the synthesis of a sulfonated gallic acid-based epoxide (GSE) and evaluated its performance as a metal-free tanning compound .Molecular Structure Analysis
The InChI code for ethyl 3-[(oxiran-2-yl)methoxy]benzoate is 1S/C12H14O4/c1-2-14-12(13)9-4-3-5-10(6-9)15-7-11-8-16-11/h3-6,11H,2,7-8H2,1H3 . This indicates the molecular structure of the compound.Aplicaciones Científicas De Investigación
Cooperative Motion in Amorphous Polymers
Research on azo polymers incorporating Ethyl 4-(oxiran-2-ylmethoxy)benzoate (BEM) derivatives has revealed significant insights into the cooperative motion of polar side groups in amorphous polymers. BEM, when copolymerized with other compounds, contributes to the photoinduced birefringence in polymers, suggesting a mechanism of cooperative motion between BEM groups and azo groups. This phenomenon is critical for the development of reversible optical storage materials, indicating the material's potential in data storage applications due to its high photoinduced birefringence and stability (Meng, Natansohn, Barrett, & Rochon, 1996).
Liquid Crystalline Epoxies
The synthesis and characterization of liquid crystalline epoxies containing biphenyl ether and aromatic ester mesogenic units, including derivatives of Ethyl 4-(oxiran-2-ylmethoxy)benzoate, have been explored for their potential application in microelectronics due to their high thermal conductivity and excellent thermal stability. These materials, when cured, exhibit nematic phases and demonstrate improved mechanical properties and thermal conductivities, highlighting their utility in advanced electronic components (Chen et al., 2019).
Anti-Corrosive Material for Carbon Steel
A study on a tetra-functionalized aromatic epoxy pre-polymer based on Ethyl 4-(oxiran-2-ylmethoxy)benzoate derivatives has shown potential as a corrosion inhibitor for carbon steel in acidic media. The study combines electrochemical methods and computational simulations to demonstrate the material's high inhibition efficiency and protective capability, suggesting its application in corrosion protection technologies (Dagdag et al., 2020).
Crystal Structures and Chemical Reactivity
The crystal structures of compounds including 4-(oxiran-2-ylmethoxy)benzoic acid have been elucidated, providing insights into their chemical reactivity and potential applications in synthesizing new materials or chemical intermediates. The study offers foundational knowledge crucial for the development of novel compounds with specific desirable properties (Obreza & Perdih, 2012).
Safety and Hazards
Propiedades
IUPAC Name |
ethyl 4-(oxiran-2-ylmethoxy)benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O4/c1-2-14-12(13)9-3-5-10(6-4-9)15-7-11-8-16-11/h3-6,11H,2,7-8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPJVTVXYPNNCLX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)OCC2CO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-(oxiran-2-ylmethoxy)benzoate | |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


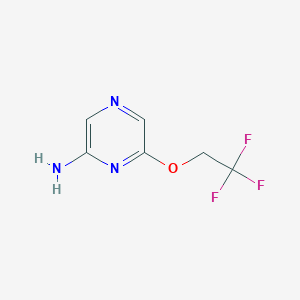
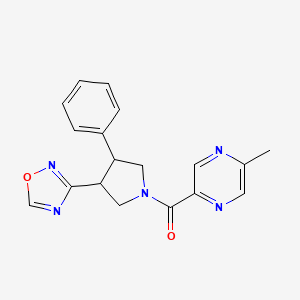
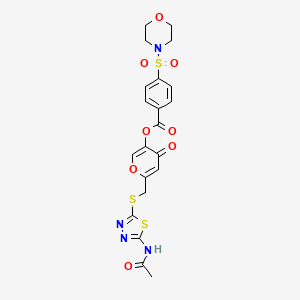

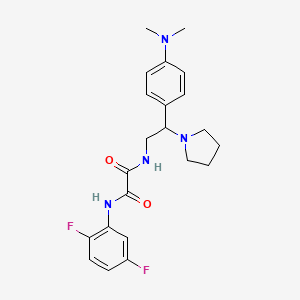
![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-((3-((4-fluoro-2-methylphenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide](/img/structure/B2653392.png)
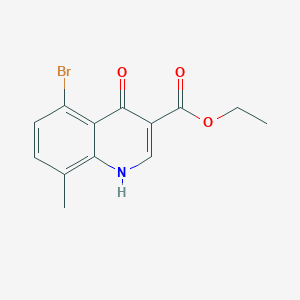
![4-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-N-(benzo[d][1,3]dioxol-5-yl)piperazine-1-carboxamide](/img/structure/B2653394.png)
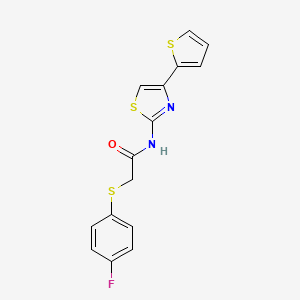
![3,5-dimethyl-N-((6-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-1H-pyrazole-4-carboxamide](/img/structure/B2653397.png)

![ethyl N-[2-(4-chlorophenyl)quinolin-4-yl]carbamate](/img/structure/B2653400.png)
![2-Chloro-N-[4-(5-methyl-1,2,4-oxadiazol-3-yl)phenyl]propanamide](/img/structure/B2653403.png)
![4-[(5Z)-4-oxo-2-sulfanylidene-5-[(3,4,5-trimethoxyphenyl)methylidene]-1,3-thiazolidin-3-yl]butanoic acid](/img/structure/B2653407.png)